N-Methylanthranilic acid
Overview
Description
N-Methylanthranilic acid is an aromatic amino acid derived from anthranilic acid, where one of the hydrogens attached to the nitrogen is substituted by a methyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-Methylanthranilic acid, also known as 2-(Methylamino)benzoic acid, is an aromatic amino acid It has been found to affect primary macrophage function , suggesting that macrophages could be one of its targets.
Mode of Action
It has been suggested that it may regulate elicited macrophage functions, possibly by interfering with the function of cell membranes and changing the reducing cellular capacity or enzyme activity of macrophages .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of both benzoquinones and glomerin-like quinazolines . It has been suggested that this compound may have evolved independently in the pathway to glomeridan chemistry, or may even represent a pivotal branching point in the pathway to different chemical classes of diplopod defensive chemistry .
Pharmacokinetics
It is known that 2-(methylamino)benzoic acid is the main metabolite of methyl-n-methylanthranilates (mma) and is the compound in which the ester group is converted .
Result of Action
It has been found to affect primary macrophage function . It has also been suggested that this compound has potential analgesic activity .
Biochemical Analysis
Biochemical Properties
N-Methylanthranilic acid is the main metabolite of methyl-N-methylanthranilates (MMA) and is the compound in which the ester group is converted . MMA can be isolated from citrus fruits and has potential analgesic activity .
Cellular Effects
This compound has been shown to regulate elicited macrophage functions, most probably by interfering with the function of cell membranes and changing the reducing cellular capacity or enzyme activity of macrophages .
Molecular Mechanism
This compound is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group .
Temporal Effects in Laboratory Settings
The effects of this compound on macrophage function were studied over time in laboratory settings
Metabolic Pathways
This compound is involved in the tryptophan synthesis pathway . It is biosynthesized from chorismic acid by the action of anthranilate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylanthranilic acid can be synthesized by methylating anthranilic acid in an aqueous medium. The reaction involves the use of dimethyl sulfate and sodium bicarbonate at a temperature of 85°C for 30 hours . The reaction mixture is then processed to isolate the desired product.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the methylation of anthranilic acid followed by extraction and purification processes. The reaction mixture is poured into water and extracted with an aromatic hydrocarbon or halogenated aromatic hydrocarbon. The organic extract is further extracted with diluted hydrochloric acid, and the solvent is distilled off to isolate the product .
Chemical Reactions Analysis
Types of Reactions: N-Methylanthranilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the amino group or carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives .
Scientific Research Applications
N-Methylanthranilic acid has several scientific research applications:
Comparison with Similar Compounds
N-Methylanthranilic acid is similar to other aromatic amino acids such as anthranilic acid and methyl anthranilate. its unique structure, with a methyl group attached to the nitrogen, gives it distinct properties and applications . Similar compounds include:
Anthranilic acid: The parent compound with an amino group and a carboxyl group attached to a benzene ring.
Methyl anthranilate: An ester derivative used in fragrances and flavoring agents.
This compound stands out due to its specific applications in scientific research and industry, making it a valuable compound in various fields.
Properties
IUPAC Name |
2-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBPWMAQDVZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059491 | |
Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 20 °C | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119-68-6 | |
Record name | N-Methylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylanthranilic acid | |
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Record name | Benzoic acid, 2-(methylamino)- | |
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Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.949 | |
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Record name | N-METHYLANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPB2514IUJ | |
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Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While N-methylanthranilic acid itself is not often described as directly interacting with specific targets, its derivatives and conjugates exhibit a range of biological activities. For instance, this compound esters, like methyl this compound, have shown antinociceptive effects, likely mediated through interactions with TRP channels []. Additionally, a spermine mimic conjugated with this compound demonstrated selective accumulation within late-stage Plasmodium falciparum-infected erythrocytes, suggesting potential antimalarial applications [].
A:
- Spectroscopic Data:
ANone: this compound demonstrates good stability under standard conditions. Its compatibility with various materials and performance under different conditions are highly dependent on the specific application and formulation. For example:
- Fluorescent Bioprobes: this compound serves as a versatile building block for fluorescent probes targeting drug targets like PKC, TRPM8, and SERCA. []
- Electrochemical Applications: It undergoes electropolymerization to form stable films, showcasing its potential in material science and electrochemistry. []
- Acridone Alkaloid Biosynthesis: this compound is a key precursor in the biosynthesis of acridone alkaloids. It is activated by an ATP-dependent enzyme, likely through phosphorylation, and then condensed with malonyl-CoA by acridone synthase. [, , , , ]
- Avenacin Acylation: In oats, an this compound O-glucosyltransferase (UGT74H5) utilizes this compound to synthesize the activated acyl donor required for the acylation of avenacins, a class of antimicrobial triterpenes. []
ANone: While specific examples of computational studies directly focusing on this compound are limited within the provided papers, related research highlights the application of these techniques:
- Molecular Docking: Molecular docking studies were employed to investigate the interaction of 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones, derivatives incorporating a this compound moiety, with the p38α protein, a potential target for anticancer activity. []
ANone: SAR studies are crucial for understanding how structural modifications affect biological activity.
- Acridone Alkaloid Biosynthesis: The N-methyl group in this compound is essential for its role as a substrate for acridone synthase in acridone alkaloid biosynthesis. [, ]
- This compound Esters: The length and branching of the alkyl chain in this compound esters influence their pharmacological activities, including antinociceptive and anti-inflammatory effects. [, , ]
A: * Early Research: Initial studies focused on the isolation and structural characterization of this compound from natural sources, particularly plants of the Rutaceae family. [, , , ]* Biosynthetic Studies: Research in the 1960s and 1970s elucidated the role of this compound as a key precursor in the biosynthesis of acridone alkaloids, utilizing radiolabeled precursors. [, , ]* Enzymology and Gene Cloning: Advances in molecular biology led to the identification and characterization of enzymes involved in this compound metabolism, such as this compound O-glucosyltransferase (UGT74H5) in oat. [] * Pharmacological Investigations: Recent research has focused on the pharmacological properties of this compound derivatives, particularly as potential antinociceptive, anti-inflammatory, and antiparasitic agents. [, , , , , , , , , , , ]
ANone: The study of this compound and its derivatives involves a convergence of diverse disciplines:
- Plant Science and Natural Product Chemistry: Understanding the biosynthesis of this compound-derived natural products like acridone alkaloids and avenacins provides insights into plant metabolism and chemical ecology. [, , , , , ]
- Biochemistry and Enzymology: Characterizing the enzymes involved in this compound metabolism, such as acyltransferases and glucosyltransferases, enhances our understanding of enzyme mechanisms and substrate specificity. []
- Pharmacology and Medicinal Chemistry: Investigating the pharmacological activities of this compound derivatives, particularly as potential antinociceptive and anti-inflammatory agents, bridges chemistry and drug discovery. [, , , , , , , , , , , ]
- Analytical Chemistry: Developing sensitive and specific analytical methods to detect and quantify this compound and its metabolites in various matrices, including biological samples and environmental samples, is crucial for both biological and environmental studies. []
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